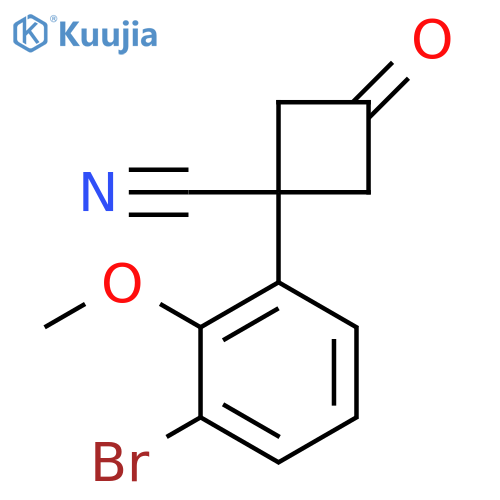

Cas no 2228967-05-1 (1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

- 2228967-05-1

- EN300-1936957

-

- インチ: 1S/C12H10BrNO2/c1-16-11-9(3-2-4-10(11)13)12(7-14)5-8(15)6-12/h2-4H,5-6H2,1H3

- InChIKey: YTDYILUUQNVEBL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1OC)C1(C#N)CC(C1)=O

計算された属性

- せいみつぶんしりょう: 278.98949g/mol

- どういたいしつりょう: 278.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1936957-10.0g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1936957-0.1g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 0.1g |

$904.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-0.25g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 0.25g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-10g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 10g |

$4421.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-5g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 5g |

$2981.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-2.5g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 2.5g |

$2014.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-0.5g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 0.5g |

$987.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-1g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 1g |

$1029.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-0.05g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 0.05g |

$864.0 | 2023-09-17 | ||

| Enamine | EN300-1936957-1.0g |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

2228967-05-1 | 1g |

$1029.0 | 2023-06-01 |

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Book reviews

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

1-(3-Bromo-2-Methoxyphenyl)-3-Oxocyclobutane-1-Carbonitrile: A Comprehensive Overview

The compound 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, identified by the CAS number 2228967-05-1, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclobutane ring with a cyano group and a substituted phenyl moiety. The presence of the bromine and methoxy groups on the phenyl ring introduces interesting electronic and steric properties, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of cyclobutane-containing compounds in drug discovery and materials science. The cyclobutane ring, known for its strained geometry, can impart rigidity to molecular structures, which is often desirable in designing bioactive molecules. In the case of 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, the integration of this strained ring system with electron-withdrawing groups like the cyano and methoxy groups creates a molecule with potential applications in fields such as agrochemicals, pharmaceuticals, and advanced materials.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have explored various strategies to optimize the synthesis pathway, focusing on improving yield and purity while minimizing environmental impact. For instance, recent advancements in catalytic methods have enabled more efficient transformations, making the production of cas 2228967-05-1 more feasible on an industrial scale.

In terms of applications, 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo further functionalization reactions makes it a versatile building block in medicinal chemistry. For example, substitution reactions at the bromine atom can lead to derivatives with enhanced pharmacokinetic properties, while modifications at the cyano group can yield compounds with improved bioavailability.

The electronic properties of this compound also make it an interesting candidate for use in organic electronics. The conjugated system formed by the cyclobutane ring and the phenyl group can potentially be exploited in designing materials for light-emitting diodes (LEDs) or photovoltaic devices. Recent research has focused on understanding the electronic transitions and photophysical properties of such compounds, paving the way for their integration into next-generation electronic devices.

In conclusion, cas 2228967-05-1, or 1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, represents a significant advancement in organic chemistry due to its unique structure and versatile reactivity. With ongoing research into its synthesis, properties, and applications, this compound is poised to play a crucial role in diverse scientific disciplines.

2228967-05-1 (1-(3-bromo-2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile) 関連製品

- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 1258695-73-6(2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)

- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)

- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)

- 38734-69-9(Ethanediammonium Diacetate)

- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)